molecular formula C11H17NO B12979419 3-(1-Aminobutyl)-2-methylphenol

3-(1-Aminobutyl)-2-methylphenol

Cat. No.: B12979419
M. Wt: 179.26 g/mol
InChI Key: MKTNNLYVBKOARZ-UHFFFAOYSA-N
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Description

3-(1-Aminobutyl)-2-methylphenol is a phenolic derivative characterized by a methyl group at the 2-position of the aromatic ring and a 1-aminobutyl substituent at the 3-position. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(1-aminobutyl)-2-methylphenol

InChI

InChI=1S/C11H17NO/c1-3-5-10(12)9-6-4-7-11(13)8(9)2/h4,6-7,10,13H,3,5,12H2,1-2H3

InChI Key

MKTNNLYVBKOARZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC=C1)O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylphenol with 1-bromobutane, followed by the reduction of the resulting 3-(1-bromobutyl)-2-methylphenol to this compound using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

3-(1-Aminobutyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Structural Differences

The compound’s distinct features include a primary amino group on a butyl chain and a methylated phenol. This contrasts with simpler phenolic derivatives (e.g., 2-methylphenol, 4-methylphenol) and aminophenols (e.g., 2-aminophenol), which lack the extended alkyl-amino side chain.

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features
3-(1-Aminobutyl)-2-methylphenol C₁₁H₁₇NO 179.26 Phenol, amino, methyl Bulky aminobutyl side chain
2-Methylphenol C₇H₈O 108.14 Phenol, methyl Single methyl group on phenol
4-Methylphenol C₇H₈O 108.14 Phenol, methyl Methyl at para position
2-Aminophenol C₆H₇NO 109.13 Phenol, amino Amino group at ortho position

Physicochemical Properties

  • Solubility: The aminobutyl chain likely reduces water solubility compared to smaller phenolic derivatives like 2-methylphenol or 2-aminophenol, which are moderately soluble in water and organic solvents .
  • Stability: The primary amino group may increase susceptibility to oxidation compared to non-aminated phenols.

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